NS3861 (富马酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NS3861 is an α3β2 full agonist and an α3β4 partial agonist.

科学研究应用

烟碱乙酰胆碱受体激动剂

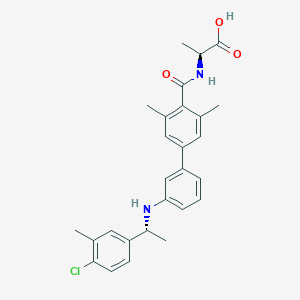

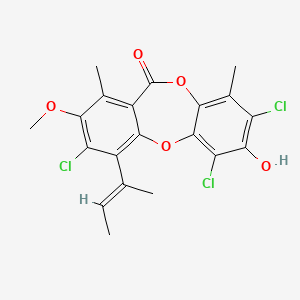

NS3861 是一种烟碱乙酰胆碱受体 (nAChRs) 的激动剂,它与异源 α3β4 nAChR 高亲和力结合 {svg_1} {svg_2} {svg_3}. 对 α3β4、α3β2、α4β4、α4β2 的结合 Ki 值分别为 0.62、25、7.8、55 nM {svg_4} {svg_5} {svg_6}.

神经学研究

鉴于 NS3861 作为烟碱乙酰胆碱受体激动剂的作用,它可用于神经学研究,以研究这些受体在神经系统中的功能和作用 {svg_7}.

药理学研究

NS3861 可用于药理学研究,以了解激活烟碱乙酰胆碱受体的影响 {svg_8}. 这可以提供对潜在治疗应用的见解。

药物开发

NS3861 对某些 nAChR 亚型的的高亲和力表明其在药物开发方面的潜力,特别是对于可能从这些受体亚型调节中获益的疾病 {svg_9}.

生物化学研究

NS3861 可用于生物化学研究,以研究配体与其受体之间的相互作用,提供有关受体功能和结构的宝贵信息 {svg_10}.

厌氧条件下的生存

富马酸还原酶是一种酶,可以利用黄素腺嘌呤二核苷酸 (FAD) 作为辅因子将富马酸还原为琥珀酸,在厌氧条件下细胞存活中至关重要 {svg_11}. 尽管 NS3861 与此过程没有直接关联,但其名称中的“富马酸盐”表明了潜在的关联,可以在未来的研究中进行探索。

作用机制

Target of Action

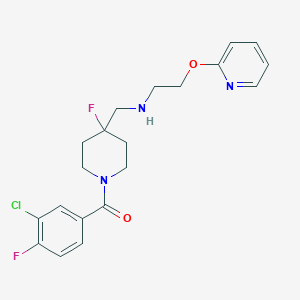

NS3861 (fumarate), also known as NS 3861 or 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, is an agonist of nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to heteromeric α3β4 nAChR . The binding Ki values are 0.62, 25, 7.8, 55 nM for α3β4, α3β2, α4β4, α4β2, respectively .

Mode of Action

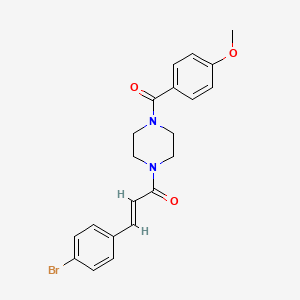

It displays higher efficacy at the α3β2 receptor compared with the α3β4 receptor, with EC50s of 1.7 and 0.15 μM for α3β2 and α3β4 receptor, respectively . NS3861 shows high affinity and partial agonist properties in α3β4-expressed nAChRs .

生化分析

Biochemical Properties

NS3861 (fumarate) plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to α3β4 nAChR, with a binding Ki value of 0.62 nM . Additionally, it interacts with other nAChR subtypes such as α3β2, α4β4, and α4β2, although with varying affinities (Ki values of 25, 7.8, and 55 nM, respectively) . These interactions are crucial for modulating neurotransmission and influencing various cellular responses.

Cellular Effects

NS3861 (fumarate) has notable effects on different types of cells and cellular processes. It selectively activates α3-containing nAChRs, leading to changes in cell signaling pathways and gene expression . In HEK293 cell lines, NS3861 (fumarate) displays higher efficacy at the α3β2 receptor compared to the α3β4 receptor, with EC50 values of 1.7 and 0.15 μM, respectively . This selective activation influences cellular metabolism and can impact processes such as neurotransmitter release and synaptic plasticity.

Molecular Mechanism

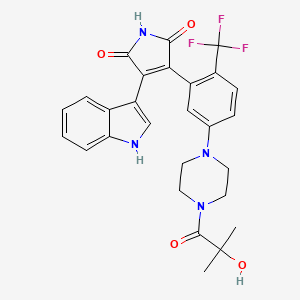

The molecular mechanism of NS3861 (fumarate) involves its binding interactions with nicotinic acetylcholine receptors. As an agonist, it induces inward currents in patch-clamp assays using X. laevis oocytes expressing recombinant human α3β2- or α3β4-containing nAChR receptors . This binding leads to the activation of these receptors, resulting in downstream signaling events that modulate cellular functions. NS3861 (fumarate) also exhibits partial agonist properties at α3β4 nAChR, contributing to its unique pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NS3861 (fumarate) can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to 6 months and at -20°C for up to 1 month . Long-term studies have shown that NS3861 (fumarate) can influence cellular function over extended periods, with potential implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of NS3861 (fumarate) vary with different dosages in animal models. In vivo studies have demonstrated that NS3861 (fumarate) enhances fecal pellet expulsion in a dose-dependent manner in mice that received long-term morphine treatment . High doses of NS3861 (fumarate) may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

NS3861 (fumarate) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with nAChRs play a role in modulating metabolic flux and metabolite levels, impacting cellular energy balance and neurotransmitter synthesis . These metabolic effects are crucial for understanding the compound’s overall impact on cellular physiology.

Transport and Distribution

Within cells and tissues, NS3861 (fumarate) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its pharmacokinetics and pharmacodynamics . Understanding the transport mechanisms of NS3861 (fumarate) is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

NS3861 (fumarate) exhibits specific subcellular localization patterns that impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how NS3861 (fumarate) exerts its effects at the cellular level.

属性

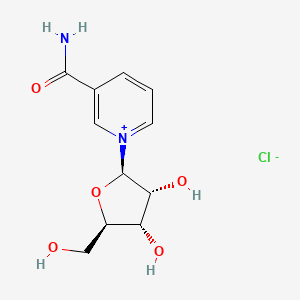

IUPAC Name |

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBSQPLWTVQFGJ-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

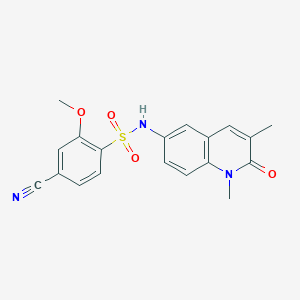

![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)